molecular formula C10H11ClF2N2O2 B2781021 2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide CAS No. 2411219-44-6

2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide

Cat. No. B2781021
CAS RN: 2411219-44-6
M. Wt: 264.66
InChI Key: OCLDQPXOOSSHGY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its IUPAC name and InChI code. For the related compound “2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide”, the InChI code is 1S/C10H10ClF2NO2/c1-6(11)9(15)14-7-2-4-8(5-3-7)16-10(12)13/h2-6,10H,1H3,(H,14,15) . For “2-Chloro-6-(difluoromethoxy)pyridine”, the InChI code is 1S/C6H4ClF2NO/c7-4-2-1-3-5(10-4)11-6(8)9/h1-3,6H .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its structure and the properties of similar compounds. For the related compound “2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide”, it is a powder with a molecular weight of 249.64, and it is stored at room temperature . “2-Chloro-6-(difluoromethoxy)pyridine” is a liquid with a molecular weight of 179.55, and it is stored in an inert atmosphere at 2-8°C .

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For “2-Chloro-6-(difluoromethoxy)pyridine”, the hazard statements include H227, H315, H319, and H335, and the precautionary statements include P305+P351+P338 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

2-chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF2N2O2/c1-5-3-7(15-8(16)6(2)11)4-14-9(5)17-10(12)13/h3-4,6,10H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLDQPXOOSSHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC(F)F)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide

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